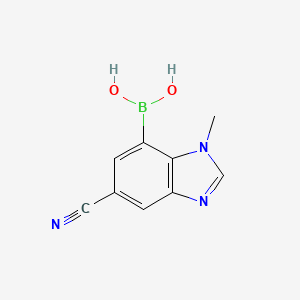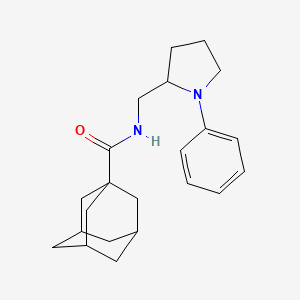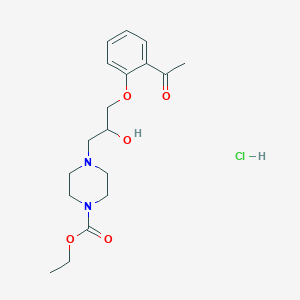
6-Cyano-3-methylbenzodiazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-3-methylbenzodiazole-4-boronic acid is a chemical compound with the molecular formula C9H8BN3O2 . It has a molecular weight of 200.99 .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 200.99 .Aplicaciones Científicas De Investigación
Synthesis of Boron-Containing Compounds
Boronic acids serve as key intermediates in the synthesis of boron-containing compounds with potential applications in radionuclide diagnostics and boron neutron capture therapy for cancer treatment. For example, the synthesis of carboxylic acids based on the closo-decaborate anion demonstrates the utility of boronic acids in developing compounds for therapeutic applications (Prikaznov et al., 2011).
Development of Sensing Materials
Boronic acids are integral in creating sensing materials, particularly for detecting biological substances. The detection of boronic acids through excited-state intramolecular proton transfer fluorescence illustrates the potential for boronic acid compounds to be used in sensitive and selective detection systems (Aronoff et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, boronic acids are employed as catalysts and reagents. The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands showcases the role of boronic acids in facilitating the Suzuki-Miyaura cross-coupling of aryl chlorides and boronic acids, leading to the synthesis of complex organic molecules (Altenhoff et al., 2004).
Environmental and Analytical Chemistry
Boronic acids contribute to environmental and analytical chemistry through the development of sensors and assays for detecting various compounds. The progress of selective fluorescent chemosensors by boronic acid highlights their importance in detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Biomedical Applications
Beyond synthesis and sensing, boronic acids find applications in biomedical research, such as the development of antiviral therapeutics. Phenylboronic-acid-modified nanoparticles have been explored as potential antiviral inhibitors against the Hepatitis C virus, showcasing the therapeutic potential of boronic acid derivatives in medicine (Khanal et al., 2013).
Propiedades
IUPAC Name |
(6-cyano-3-methylbenzimidazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPCVGSSOXHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)


![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)
![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
